
Cyclohexylamine, N,N'-(6-anilino-s-triazine-2,4-diyl)bis(N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylamine, N,N’-(6-anilino-s-triazine-2,4-diyl)bis(N-methyl-) is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a cyclohexylamine group and an anilino-s-triazine core, which are linked through N-methyl groups. It is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylamine, N,N’-(6-anilino-s-triazine-2,4-diyl)bis(N-methyl-) typically involves the reaction of cyclohexylamine with an anilino-s-triazine derivative. The process often requires the use of catalysts and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may involve multiple steps, including purification and isolation of the final product to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexylamine, N,N’-(6-anilino-s-triazine-2,4-diyl)bis(N-methyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Cyclohexylamine, N,N’-(6-anilino-s-triazine-2,4-diyl)bis(N-methyl-) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexylamine, N,N’-(6-anilino-s-triazine-2,4-diyl)bis(N-methyl-) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A simpler analog with similar amine functionality.
Anilino-s-triazine derivatives: Compounds with similar triazine cores but different substituents.
N-methyl derivatives: Compounds with N-methyl groups but different core structures.
Uniqueness
Cyclohexylamine, N,N’-(6-anilino-s-triazine-2,4-diyl)bis(N-methyl-) is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
73825-65-7 |
|---|---|
Fórmula molecular |
C23H34N6 |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
2-N,4-N-dicyclohexyl-2-N,4-N-dimethyl-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H34N6/c1-28(19-14-8-4-9-15-19)22-25-21(24-18-12-6-3-7-13-18)26-23(27-22)29(2)20-16-10-5-11-17-20/h3,6-7,12-13,19-20H,4-5,8-11,14-17H2,1-2H3,(H,24,25,26,27) |
Clave InChI |
SLCCUQVWBCQBKU-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCCCC1)C2=NC(=NC(=N2)NC3=CC=CC=C3)N(C)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


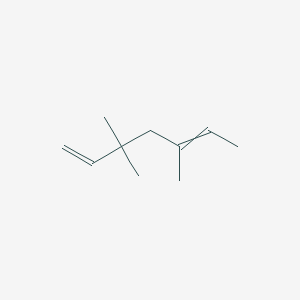
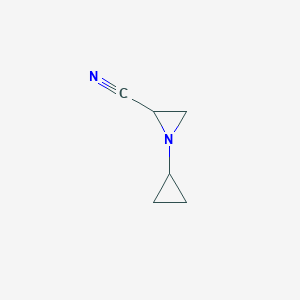

![9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14446279.png)
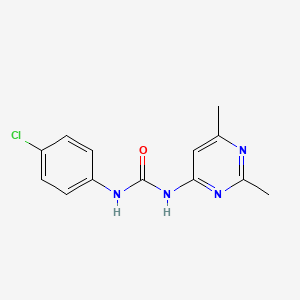
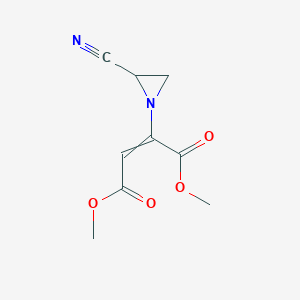
![[(Phenylphosphanediyl)di(propane-3,1-diyl)]bis(methylphosphane)](/img/structure/B14446294.png)


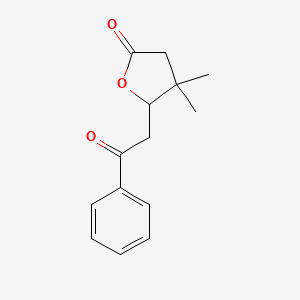
![({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene](/img/structure/B14446322.png)
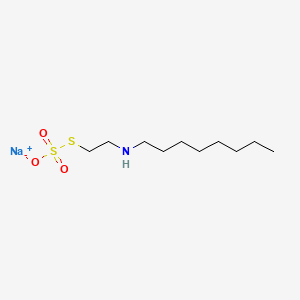
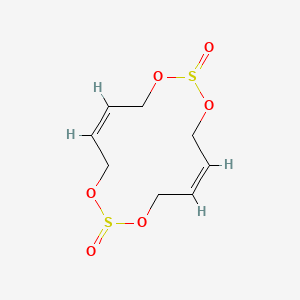
![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)
